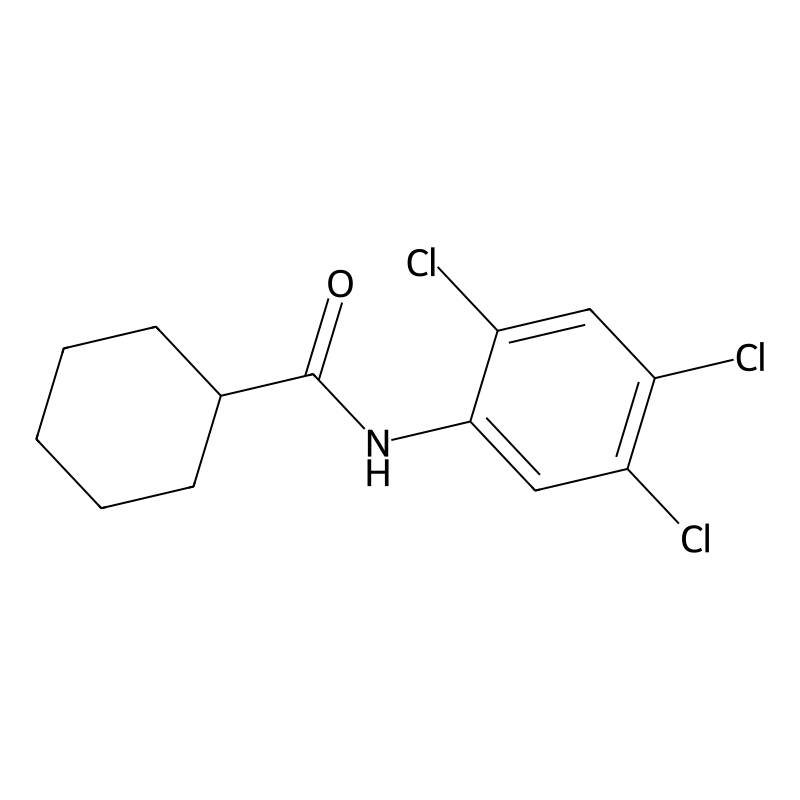

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is an organic compound characterized by its structure, which consists of a cyclohexane ring substituted with a carboxamide group and a 2,4,5-trichlorophenyl moiety. This compound can be classified as an aromatic amide due to the presence of the amide functional group (-C(=O)NH-) attached to a cyclohexane ring. The trichlorophenyl group indicates the presence of three chlorine atoms attached to a phenyl ring at the 2, 4, and 5 positions, which significantly influences the compound's chemical properties and biological activities.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid (cyclohexanecarboxylic acid) and an amine (trichlorophenylamine).

- Nucleophilic Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms leading to various derivatives.

- Reduction: The carbonyl group in the amide can be reduced to form an amine using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The trichlorophenyl group is electron-deficient due to the electronegative chlorine atoms, making it susceptible to electrophilic substitution reactions at available positions on the ring.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide exhibits notable biological activities that make it a subject of interest in pharmacology and toxicology:

- Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties against various bacterial strains.

- Insecticidal Properties: The compound has been studied for its effectiveness as an insecticide, particularly against agricultural pests.

- Potential Anticancer Activity: Preliminary studies suggest that N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

The synthesis of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide typically involves several steps:

- Formation of Cyclohexanecarboxylic Acid: Cyclohexane can be carboxylated using carbon dioxide under high pressure and temperature conditions to yield cyclohexanecarboxylic acid.

- Amidation Reaction: The cyclohexanecarboxylic acid can then be converted into its corresponding amide by reacting it with 2,4,5-trichloroaniline in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or using heat.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high purity levels.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide finds applications in various fields:

- Agriculture: As an insecticide or pesticide due to its effectiveness against specific pests.

- Pharmaceuticals: Potential use in drug development for antimicrobial or anticancer therapies.

- Research: Utilized in studies exploring the mechanisms of action of similar compounds and their effects on biological systems.

Interaction studies of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide focus on its interactions with biological macromolecules:

- Protein Binding Studies: Investigations into how this compound binds to proteins can reveal insights into its pharmacokinetics and potential side effects.

- Enzyme Inhibition: Studies assessing its role as an inhibitor of specific enzymes involved in metabolic pathways are crucial for understanding its biological activity.

- Cellular Interaction: Research on how this compound interacts with cellular membranes and its uptake by cells provides information on its bioavailability and efficacy as a therapeutic agent.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)cyclohexanecarboxamide | Chlorine substitution at one position | Moderate antimicrobial activity |

| N-(3,4-dichlorophenyl)cyclohexanecarboxamide | Two chlorine substitutions on phenyl ring | Potential herbicidal properties |

| N-(phenyl)cyclohexanecarboxamide | No chlorine substitutions | Less potent than trichloro derivative |

| 2,4-Dichlorophenoxyacetic acid | Contains ether linkage instead of amide | Widely used herbicide |

Uniqueness

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is unique due to its specific arrangement of three chlorine atoms on the phenyl ring combined with a cyclohexane backbone that enhances its biological activity compared to simpler derivatives. Its potential applications in agriculture and pharmaceuticals further distinguish it from related compounds.